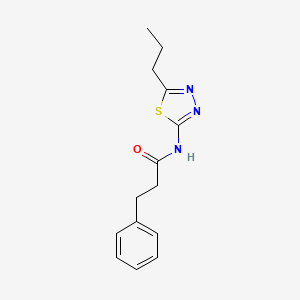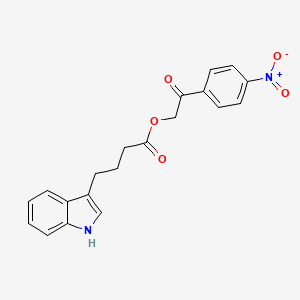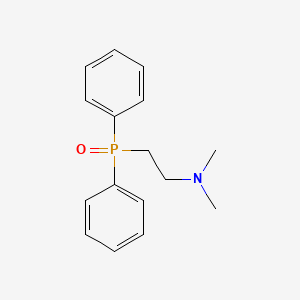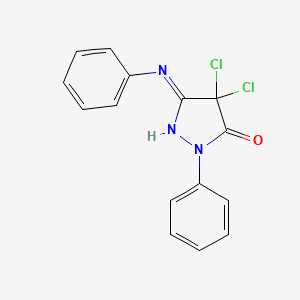
2-(1,3-benzodioxol-5-yl)-5-bromo-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2H-1,3-BENZODIOXOL-5-YL)-5-BROMOISOINDOLE-1,3-DIONA es un compuesto orgánico complejo que presenta un grupo benzodioxol y una estructura de isoindol bromado
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(2H-1,3-BENZODIOXOL-5-YL)-5-BROMOISOINDOLE-1,3-DIONA generalmente involucra reacciones orgánicas de múltiples pasosLas condiciones de reacción a menudo requieren el uso de catalizadores como paladio o cobre, y disolventes como tetrahidrofurano (THF) o dimetilformamida (DMF) para facilitar las reacciones .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto a menudo incluye el uso de reactores automatizados y sistemas de flujo continuo para mantener parámetros de reacción consistentes y mejorar la eficiencia .
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(2H-1,3-BENZODIOXOL-5-YL)-5-BROMOISOINDOLE-1,3-DIONA experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Esto se puede utilizar para eliminar el bromo u otros sustituyentes.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como permanganato de potasio (KMnO₄) u óxido de cromo (CrO₃) en condiciones ácidas.
Reducción: Reactivos como hidruro de litio y aluminio (LiAlH₄) o borohidruro de sodio (NaBH₄).
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como hidróxido de sodio (NaOH) o carbonato de potasio (K₂CO₃).
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que las reacciones de sustitución pueden producir una variedad de derivados dependiendo del nucleófilo empleado .
Aplicaciones Científicas De Investigación
2-(2H-1,3-BENZODIOXOL-5-YL)-5-BROMOISOINDOLE-1,3-DIONA tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas y materiales más complejos.
Biología: Investigado por su potencial como compuesto bioactivo con aplicaciones en el descubrimiento y desarrollo de fármacos.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades anticancerígenas y antiinflamatorias.
Industria: Utilizado en el desarrollo de materiales avanzados, como polímeros y nanomateriales.
Mecanismo De Acción
El mecanismo de acción de 2-(2H-1,3-BENZODIOXOL-5-YL)-5-BROMOISOINDOLE-1,3-DIONA implica su interacción con objetivos moleculares específicos y vías. Por ejemplo, puede inhibir ciertas enzimas o receptores, lo que lleva a una cascada de eventos bioquímicos que dan como resultado los efectos observados. Los objetivos moleculares y vías exactos pueden variar según la aplicación y el contexto específicos .
Comparación Con Compuestos Similares
Compuestos Similares
2-(2H-1,3-BENZODIOXOL-5-YL)ETAN-1-OL: Comparte el grupo benzodioxol pero difiere en su estructura y propiedades generales.
2-{[(2H-1,3-BENZODIOXOL-5-YL)(HIDROXI)METILIDENO]AMINO}ÁCIDO ACÉTICO: Otro compuesto con un grupo benzodioxol, utilizado en diferentes contextos químicos.
Unicidad
Su estructura específica permite interacciones únicas tanto en reacciones químicas como en sistemas biológicos, diferenciándose de otros compuestos similares .
Propiedades
Fórmula molecular |
C15H8BrNO4 |
|---|---|
Peso molecular |
346.13 g/mol |
Nombre IUPAC |
2-(1,3-benzodioxol-5-yl)-5-bromoisoindole-1,3-dione |
InChI |
InChI=1S/C15H8BrNO4/c16-8-1-3-10-11(5-8)15(19)17(14(10)18)9-2-4-12-13(6-9)21-7-20-12/h1-6H,7H2 |
Clave InChI |
PDBQJUQHEXYTCQ-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chloro-2-hydroxyphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12466011.png)
![4-methoxy-3-(morpholin-4-ylcarbonyl)-N-[2-(phenylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B12466019.png)

![N-(4-bromo-2,3-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12466024.png)

![2-(3-methoxypropyl)-N-[4-(4-methylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12466042.png)

![3-(benzyloxy)-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B12466062.png)
![Decyl 3-[(3,5-dinitrophenyl)amino]benzoate](/img/structure/B12466068.png)
![4-{[(5-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoyl)oxy]acetyl}phenyl furan-2-carboxylate](/img/structure/B12466073.png)


![1-{[4-(2-Methoxyphenyl)piperazin-1-YL]methyl}indole-2,3-dione](/img/structure/B12466087.png)
![4-Methoxy-3-methyl-5-[3-methyl-11-(4-methyl-5-oxooxolan-2-yl)-5-oxa-10-azatricyclo[8.3.0.02,6]tridecan-4-ylidene]furan-2-one](/img/structure/B12466088.png)
